molecular formula C10H22N2 B14624936 1-Methyl-4-(pentan-2-yl)piperazine CAS No. 58910-33-1

1-Methyl-4-(pentan-2-yl)piperazine

Cat. No.: B14624936
CAS No.: 58910-33-1
M. Wt: 170.30 g/mol
InChI Key: HPJYPDPTQDIPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(pentan-2-yl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by a methyl group at the 1-position and a pentan-2-yl group at the 4-position of the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(pentan-2-yl)piperazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(pentan-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, amines.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pentan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological macromolecules, such as enzymes and receptors, leading to modulation of their activity . The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: Similar structure but lacks the pentan-2-yl group.

    4-(Pentan-2-yl)piperazine: Similar structure but lacks the methyl group.

    1,4-Dimethylpiperazine: Similar structure but has two methyl groups instead of a methyl and a pentan-2-yl group.

Uniqueness

1-Methyl-4-(pentan-2-yl)piperazine is unique due to the presence of both a methyl group and a pentan-2-yl group on the piperazine ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other piperazine derivatives .

Properties

CAS No.

58910-33-1

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-methyl-4-pentan-2-ylpiperazine

InChI

InChI=1S/C10H22N2/c1-4-5-10(2)12-8-6-11(3)7-9-12/h10H,4-9H2,1-3H3

InChI Key

HPJYPDPTQDIPFP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N1CCN(CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.